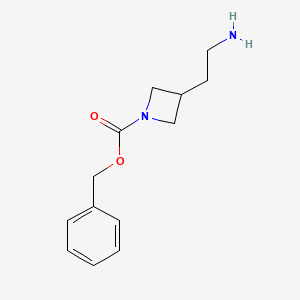

Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate

Description

Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate is a synthetic azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) substituted at the 3-position with a 2-aminoethyl group and protected at the 1-position by a benzyl carboxylate moiety.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

benzyl 3-(2-aminoethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |

InChI Key |

RLXSWVHMNARABY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and 2-aminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the 2-aminoethyl side chain participates in nucleophilic substitutions. Key examples include:

These reactions often proceed under mild conditions (0–25°C) with polar aprotic solvents like dichloromethane (DCM) .

Oxidation and Reduction Pathways

The aminoethyl side chain and benzyl ester group undergo redox transformations:

Oxidation

-

Aminoethyl → Iminium : Using KMnO₄ in acidic conditions generates iminium intermediates.

-

Benzyl Ester → Carboxylic Acid : Hydrolysis with 6 M HCl at 170°C (microwave) removes the benzyl group, yielding azetidine-3-carboxylic acid derivatives .

Reduction

Ring-Opening and Cyclization Reactions

The strained azetidine ring enables selective ring-opening:

| Reagent | Product | Application |

|---|---|---|

| LiAlH₄ | Azetidine alcohol derivatives | Precursors for plant growth regulators |

| H₂O/H⁺ (acidic hydrolysis) | Linear amino alcohol chains | Intermediates for peptide mimetics |

Cyclization reactions using [Ir(cod)Cl]₂ catalyze boronate formation for Suzuki-Miyaura couplings .

Ester Hydrolysis and Functionalization

The benzyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated H₂SO₄ in methanol at 90–100°C cleaves the ester to yield carboxylic acids .

-

Enzymatic Hydrolysis : Lipases in buffer solutions (pH 7–8) provide enantioselective cleavage .

Diastereoselective Alkylation

Chiral auxiliaries enable stereocontrol. For example:

-

LDA (lithium diisopropylamide) at −78°C deprotonates the α-position, followed by benzyl bromide alkylation to produce (S)- or (R)-configured products with 72% diastereomeric excess .

Mechanistic Insights

-

Nucleophilic Substitution : The amino group attacks electrophilic carbons in alkyl halides via an SN2 mechanism .

-

Reductive Amination : Imine intermediates form transiently before reduction by NaBH(OAc)₃ .

-

Azetidine Ring Strain : The four-membered ring’s 88° bond angles enhance reactivity toward ring-opening nucleophiles .

Stability and Reaction Optimization

-

Temperature Sensitivity : Reactions above 50°C risk azetidine ring decomposition .

-

Solvent Effects : DCM and THF maximize yields for substitutions, while water accelerates hydrolysis .

This compound’s multifunctional reactivity makes it a cornerstone in synthesizing bioactive molecules, particularly enzyme inhibitors and neuroactive agents .

Scientific Research Applications

Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethylphenyl in ) lower melting points and increase lipophilicity, while amino groups (e.g., methylamino ) enhance reactivity for further derivatization.

- Synthetic Yields: Yields vary significantly based on substituent complexity. For example, bulky bis(4-phenylquinolin-2-yl)amino derivatives (15e) exhibit lower yields (15.3%) due to steric hindrance , whereas simpler tert-butyl derivatives achieve moderate yields (44%) .

- Spectroscopic Trends : Aromatic protons in benzyl-protected compounds resonate at δ 7.20–8.50 ppm , while carbonyl groups (C=O) in carboxylates show IR peaks near 1726 cm⁻¹ .

Biological Activity

Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Structure and Properties

This compound features an azetidine ring, a benzyl group, and a carboxylate functional group. The molecular formula is , with a molecular weight of approximately 250.30 g/mol. The azetidine ring contributes to its ability to mimic natural substrates, potentially enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest potential applications in treating infections.

- Cytotoxicity : Similar azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The compound may interact with enzymes or receptors, modulating their activity.

The mechanism of action for this compound likely involves binding to specific biological targets due to its structural features. The azetidine ring can mimic natural substrates, allowing it to fit into active sites on enzymes or receptors, thereby influencing their function.

Case Studies and Experimental Data

- Cytotoxicity Studies :

- In vitro studies have shown that derivatives of the azetidine structure exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, some derivatives have reported IC50 values in the low micromolar range, indicating potent activity .

- Mechanistic Insights :

Comparative Activity Table

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Prodigiosin | MCF-7 | 1.93 | Cytotoxicity through apoptosis |

Note: TBD = To Be Determined; further studies needed for precise IC50 values for this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps starting from amino acid derivatives, followed by cyclization and functionalization processes. This complexity allows for the generation of various derivatives that may enhance or alter biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of the azetidine ring. A common approach is reductive amination or alkylation of a precursor like tert-butyl 3-oxoazetidine-1-carboxylate (or benzyl-protected analogs). For example, tert-butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate was synthesized via N-alkylation of benzylethylamine in 44% yield using a standard procedure . Adapting this method, the 2-aminoethyl group could be introduced by reacting tert-butyl 3-oxoazetidine-1-carboxylate with 2-aminoethyl bromide under optimized conditions. Solvent choice (e.g., i-PrOH vs. MeOH) may influence reaction efficiency and yield .

Q. How is the molecular structure of this compound verified experimentally?

- Methodological Answer : Characterization relies on orthogonal techniques:

- NMR Spectroscopy : Proton and carbon NMR (e.g., DMSO-d6 solvent) identify substituent integration and coupling patterns. For example, splitting patterns in δ 6.38–8.65 regions can confirm azetidine ring functionalization .

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF HRMS calculates exact mass (e.g., [M+H⁺] for C₁₆H₂₅N₂O₂: 277.1916), with deviations < 2 ppm confirming molecular integrity .

- Chromatography : TLC (e.g., 3:1 heptanes:EtOAc) monitors reaction progress, with Rf values aiding purity assessment .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a versatile building block in medicinal chemistry and chemical biology:

- Peptide Mimetics : The azetidine scaffold and aminoethyl side chain enable mimicry of proline-rich motifs in kinase inhibitors .

- Bioconjugation : The primary amine facilitates crosslinking (e.g., via NHS esters) for protein labeling or probe synthesis .

Advanced Research Questions

Q. How can conflicting NMR data for similar azetidine derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from stereochemical or regiochemical variations. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) shows distinct δ 7.02–8.65 splitting due to phosphonate vs. carboxylate substituents . To resolve ambiguities:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare with literature data for tert-butyl 3-iodoazetidine-1-carboxylate (CAS 254454-54-1) to identify substituent-induced shifts .

Q. What strategies optimize yield in N-functionalization of azetidine derivatives?

- Methodological Answer : Yield optimization involves:

- Protecting Group Selection : Boc groups (tert-butyl) offer stability during alkylation, while Cbz (benzyl) allows deprotection under milder conditions .

- Catalysis : Palladium or copper catalysts enhance coupling efficiency for aryl/alkyl amines .

- Solvent Screening : Polar aprotic solvents (DMF, MeCN) improve solubility, while i-PrOH may reduce side reactions in reductive amination .

Q. How does the aminoethyl substituent influence reactivity in downstream applications?

- Methodological Answer : The 2-aminoethyl group introduces nucleophilicity and chelation potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.